9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a xanthene core, which is a tricyclic structure, and is substituted with hydroxy and nitro groups, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxy-3-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction is often catalyzed by acids such as p-toluenesulfonic acid or bases like sodium hydroxide, and it proceeds through a Knoevenagel condensation followed by cyclization to form the xanthene core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. For instance, the compound can form hydrogen bonds and undergo redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-3-nitrophenylacetic acid: Shares the hydroxy and nitro substituents but differs in the core structure.
4-hydroxy-3-nitrobenzoic acid: Similar functional groups but with a benzoic acid core.
3,3,6,6-tetramethyl-1,8-dioxo-3,4,5,6,7,9-hexahydro-1H-xanthene: Similar xanthene core but lacks the hydroxy and nitro substituents.
Uniqueness
The uniqueness of 9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione lies in its combination of a xanthene core with hydroxy and nitro substituents, providing a versatile platform for various chemical reactions and applications in multiple scientific fields.
Properties
Molecular Formula |
C23H25NO6 |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
9-(4-hydroxy-3-nitrophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
InChI |
InChI=1S/C23H25NO6/c1-22(2)8-15(26)20-17(10-22)30-18-11-23(3,4)9-16(27)21(18)19(20)12-5-6-14(25)13(7-12)24(28)29/h5-7,19,25H,8-11H2,1-4H3 |
InChI Key |
VBOLBRLFSQTIDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)O)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
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